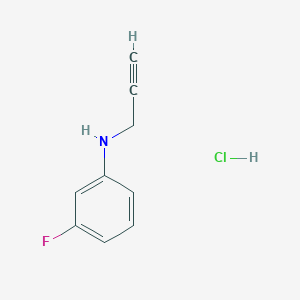

![molecular formula C21H21N3O3S B2715739 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 489398-03-0](/img/structure/B2715739.png)

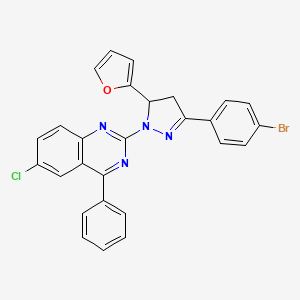

3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic compound . It has a linear formula of C20H21N3OS and a molecular weight of 351.474 . It belongs to the family of compounds known as thieno[2,3-b]pyridines .

Synthesis Analysis

The synthesis of such compounds involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications

Synthesis and Material Applications

The compound is involved in the synthesis of polyamides with potential applications in materials science. For instance, polyamides containing quinoxaline moieties were synthesized starting from 4-methoxybenzaldehyde, characterized by various spectroscopic methods, and demonstrated excellent thermal stability. These polyamides, due to their solubility in polar aprotic solvents and high glass transition temperatures, could be valuable in developing new materials with specific thermal and physical properties (Patil et al., 2011).

Pharmaceutical Applications

In the realm of pharmaceuticals, the structural analogs of this compound show promise in various therapeutic areas. For example, thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines. The derivatives containing a 3-methoxyphenylcarboxamide moiety, similar in structure to the compound , exhibited significant cytotoxicity against melanoma and breast cancer cell lines, suggesting potential applications in cancer therapy (Hung et al., 2014).

Antitumor Activity

Furthermore, the compound's relevance extends to antitumor research. Various derivatives have been synthesized and evaluated for their DNA intercalative properties, cytotoxicity, and antitumor activity, showing promise in the development of new chemotherapeutic agents. Specifically, derivatives with modifications in the quinoline structure exhibited potent antitumor activities in vitro and in vivo, indicative of their potential as leads for cancer drug discovery (Yamato et al., 1989).

Antimicrobial Activity

Additionally, the compound's derivatives have been explored for their antimicrobial properties. The synthesis of new derivatives and their subsequent evaluation against various microbial strains have demonstrated the compound's potential as a scaffold for developing new antimicrobial agents (Vartale et al., 2013).

Future Directions

The future directions of research on this compound could involve further examination of its potency against various cancer cell lines, especially those that are difficult to treat in the clinic . Additionally, new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity, could be explored .

properties

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(28-20(14)24-15)19(26)23-11-5-4-6-12(7-11)27-3/h4-8H,9-10,22H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDZPVFJLYRQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)OC)N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

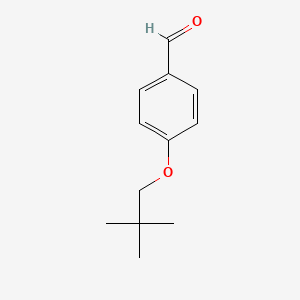

![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)

methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)

![1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2715676.png)

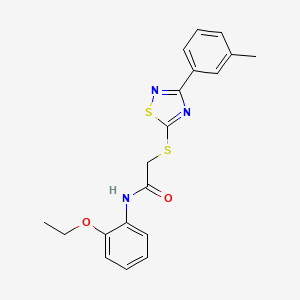

![N-(benzo[d]thiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2715677.png)